molecular formula C13H12N2O B1659423 Benzamide, N-methyl-N-2-pyridinyl- CAS No. 65052-85-9

Benzamide, N-methyl-N-2-pyridinyl-

Cat. No.: B1659423
CAS No.: 65052-85-9
M. Wt: 212.25 g/mol
InChI Key: WUXNIYVPMJTJRZ-UHFFFAOYSA-N
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Description

“Benzamide, N-methyl-N-2-pyridinyl-” is a type of benzamide derivative . Benzamides are the simplest amide derivatives of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .


Synthesis Analysis

The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “Benzamide, N-methyl-N-2-pyridinyl-” is determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .


Chemical Reactions Analysis

“Benzamide, N-methyl-N-2-pyridinyl-” belongs to the class of organic compounds known as arenecarboxamides . These are aromatic compounds containing a carboxamide group in which the carboxamide group is substituted with an aromatic group .


Physical And Chemical Properties Analysis

“Benzamide, N-methyl-N-2-pyridinyl-” has a molecular weight of 331.377 .

Scientific Research Applications

Benzamide is widely used in scientific research. It is a reagent used in the synthesis of a variety of compounds, including amides, esters, and amines. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. In addition, benzamide is used in the synthesis of dyes and in the production of polymers.

Mechanism of Action

The mechanism of action of benzamide is not fully understood. However, it is known to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 leads to the reduction of prostaglandin synthesis, which can have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Benzamide has a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which can lead to the reduction of prostaglandin synthesis and anti-inflammatory and analgesic effects. It has also been found to have anticonvulsant and anti-cancer properties, as well as to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The use of benzamide in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is widely available. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use. Benzamide is toxic and should be handled with care. It is also a strong acid and can cause skin irritation.

Future Directions

There are a number of potential future directions for research involving benzamide. For example, further research could be conducted to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, research could be conducted to develop new methods of synthesis and to explore its potential uses in other fields, such as materials science and biochemistry. Finally, research could be conducted to further investigate its biochemical and physiological effects and to explore its potential toxicity.

Safety and Hazards

Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and wash face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

N-methyl-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-15(12-9-5-6-10-14-12)13(16)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXNIYVPMJTJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401353
Record name Benzamide, N-methyl-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65052-85-9
Record name Benzamide, N-methyl-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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